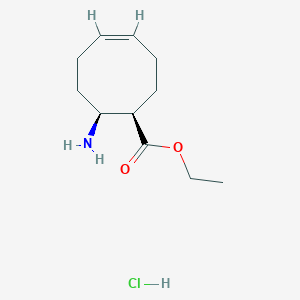

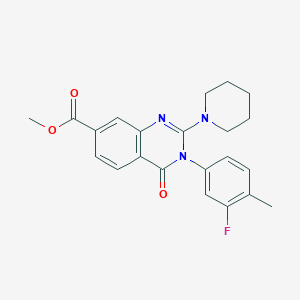

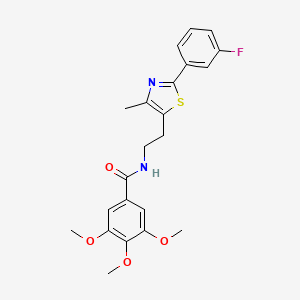

![molecular formula C18H22N6O3S3 B2639129 ethyl 2-{[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate CAS No. 690643-16-4](/img/structure/B2639129.png)

ethyl 2-{[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is an organic ligand and possesses strong coordination ability. It displays diverse coordination modes due to the presence of N, O coordination atoms . It’s an important heterocyclic compound that exhibits boundaryless biological activities .

Synthesis Analysis

The synthesis of a new series of S-substituted acetamides derivatives of 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol were synthesized and evaluated for enzyme inhibition study along with cytotoxic behavior . Ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate was converted to corresponding acid hydrazide by hydrazine hydrate in ethanol . The reflux of acid hydrazide with carbon disulfide resulted in 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol .Molecular Structure Analysis

The molecular structure of the compound is complex, with multiple rings and functional groups. The thiazole ring is an important part of the structure, contributing to its biological activity . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis

The targeted bi-heterocyclic compounds were synthesized by stirring nucleophilic 5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-thiol with different acetamides electrophiles (one after another), in DMF using LiH as base and activator .Physical And Chemical Properties Analysis

The compound has a melting point of 200–202 °C . Its IR (KBr) cm −1: 1688 (C=O ester), 2953 (C–H), 1517 (C=C), 1612 (C=N), 3250 (OH); 1 H NMR (DMSO, δ ppm): δ=4.25 (q, 2H, CH 2), 1.25 (t, 3H, CH 3), 7.42 (s, 1H, Thiazole), 7.20 (m, 4H, Ar), 9.48 (s, 1H, H–C=N); 13C NMR (CDCl3, d ppm): 167.1 (C5), 163.8 (C12), 161.9 (C7), 157.3 (C18), 142.4 (C2), 131.5 (C14), 131.5 (C15), 127.7 (C13), 121.2 (C1), 117.8 (C16), 117.8 (C17), 61.6 (C10), 14.2 (C11); elemental analysis: C 13 H 12 N 2 O 3 S, calculated: C 56.458%, H 4.343%, N 11.58%; found C 56.45%, H 4.33%, N 11.56% .科学的研究の応用

Anticancer Properties

The compound exhibits promising anticancer activity. Its structure contains a thiazole ring, which has been associated with cytotoxic effects against cancer cells. Researchers have investigated its potential as a chemotherapeutic agent, particularly in inhibiting tumor growth and metastasis. Further studies are needed to explore its specific mechanisms of action and potential clinical applications .

Antioxidant Activity

The presence of sulfur and nitrogen atoms in the compound suggests potential antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, protecting cells from oxidative damage, and preventing diseases related to oxidative stress. Investigating its antioxidant capacity could lead to applications in health supplements or functional foods .

Antimicrobial Effects

Thiazole-based compounds often exhibit antimicrobial activity. Researchers have studied derivatives of this compound for their effectiveness against bacteria, fungi, and other pathogens. It may serve as a lead compound for developing novel antibiotics or antifungal agents .

Anti-Inflammatory Potential

Inflammation is a common factor in various diseases. Compounds with anti-inflammatory properties are valuable for managing conditions such as arthritis, cardiovascular diseases, and neurodegenerative disorders. The compound’s unique structure warrants investigation into its anti-inflammatory effects .

Enzyme Inhibition: α-Glucosidase

The compound has been evaluated for its potential as an anti-diabetic agent. In vitro studies have shown that it inhibits α-glucosidase, an enzyme involved in carbohydrate metabolism. By blocking this enzyme, it may help regulate blood sugar levels, making it relevant for diabetes management .

Cytotoxicity Assessment

Researchers have tested the compound’s cytotoxic behavior using brine shrimp lethality assays. Its impact on living organisms, particularly aquatic organisms like brine shrimps, provides insights into its safety profile. Understanding its toxicity is crucial for potential therapeutic applications .

将来の方向性

特性

IUPAC Name |

ethyl 2-[[2-[[5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O3S3/c1-5-27-16(26)14-9(2)10(3)30-15(14)21-13(25)8-29-18-23-22-12(24(18)4)6-11-7-28-17(19)20-11/h7H,5-6,8H2,1-4H3,(H2,19,20)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFIEJOKAGSTPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CSC2=NN=C(N2C)CC3=CSC(=N3)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-{[({5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

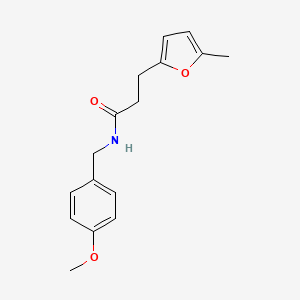

![2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2639049.png)

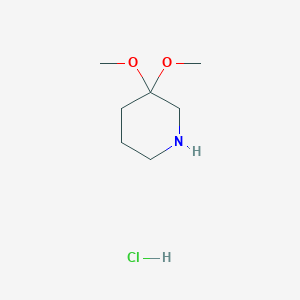

![2-[(1E)-1-(4-Nitrophenyl)prop-1-en-2-yl]-4,6-diphenyl-1lambda4-pyran-1-ylium tetrafluoroborate](/img/structure/B2639050.png)

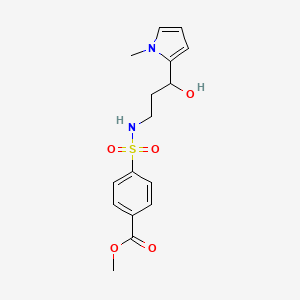

![4-[4-[6-(Furan-2-yl)pyridazin-3-yl]piperazin-1-yl]-1,6-dimethylpyrazolo[3,4-d]pyrimidine](/img/structure/B2639053.png)

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(furan-2-ylmethyl)oxalamide](/img/structure/B2639061.png)

![(3-Cyclopropyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2639063.png)